Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1-oxo-1H-pyrrolo[2,1,5-de]quinolizine-2-carboxylate, a related compound, has been synthesized by thermal cyclisation of di-ethyl quinolizin-4-ylidenemalonate. This synthesis pathway contributes to the study of heterocyclic compounds with bridgehead nitrogen atoms, providing insight into the structural and chemical properties of pyrroloquinolizine derivatives (Farquhar et al., 1984).
Applications in Heterocyclic Chemistry
- The development of new heterocyclic ring systems, such as the synthesis of hexahydroindeno[7,1,2-hij]quinolizine-3,10-dione, highlights the role of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate analogs in creating novel compounds with potential applications in medicinal and synthetic chemistry (Askam & Deeks, 1970).
Novel Compound Synthesis
- Research has demonstrated the synthesis of various quinolizine and benzoquinolizine derivatives, showcasing the versatility of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate and its analogs in generating a range of structurally diverse compounds (Kato, Chiba, & Tanaka, 1974).
Biomedical Research Implications
- Studies have explored the biological activity of quinolizine derivatives, particularly in relation to anticancer properties. For instance, the synthesis and evaluation of new quinoxaline derivatives, related to quinolizine, demonstrate significant anti-proliferative effects against various cancer cell lines (Ahmed, Mohamed, Omran, & Salah, 2020).
- The design and synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been investigated for potential HIV integrase inhibitory activity, reflecting the therapeutic relevance of these compounds (Xu, Zeng, Jiao, Hu, & Zhong, 2009).
properties
IUPAC Name |
ethyl 1-bromo-4-oxoquinolizine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFQNFYBWEAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609194 | |
Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
CAS RN |
337909-11-2 | |
Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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